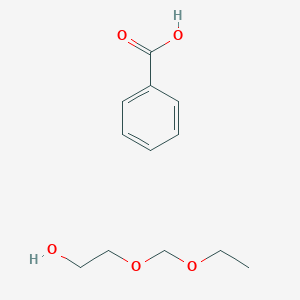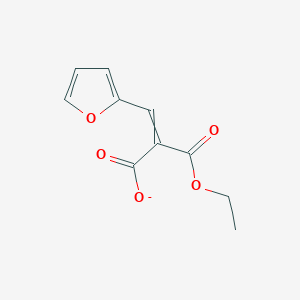
8-Butoxy-6,6-dioctyl-5,7,9-trioxa-6-stanna-8-boratridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Butoxy-6,6-dioctyl-5,7,9-trioxa-6-stanna-8-boratridecane is a complex organotin compound with a unique structure that includes boron, tin, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Butoxy-6,6-dioctyl-5,7,9-trioxa-6-stanna-8-boratridecane typically involves the reaction of organotin precursors with boron-containing reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran and dichloromethane. The reaction temperature is usually maintained between 0°C and 25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
8-Butoxy-6,6-dioctyl-5,7,9-trioxa-6-stanna-8-boratridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve mild temperatures and aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce simpler organotin compounds.
Scientific Research Applications
8-Butoxy-6,6-dioctyl-5,7,9-trioxa-6-stanna-8-boratridecane has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of advanced materials with unique properties.
Catalysis: Acts as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of 8-Butoxy-6,6-dioctyl-5,7,9-trioxa-6-stanna-8-boratridecane involves its interaction with molecular targets through its boron and tin centers. These interactions can lead to the formation of coordination complexes, which can alter the reactivity and properties of the compound. The pathways involved in its action depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 8-Butoxy-6,6-dimethyl-5,7,9-trioxa-6-stanna-8-boratridecane
- 8-Butoxy-6,6-diphenyl-5,7,9-trioxa-6-stanna-8-boratridecane
Uniqueness
8-Butoxy-6,6-dioctyl-5,7,9-trioxa-6-stanna-8-boratridecane is unique due to its specific combination of butoxy and dioctyl groups, which impart distinct chemical and physical properties. These properties make it particularly suitable for applications requiring high stability and reactivity.
Properties
CAS No. |
62060-56-4 |
|---|---|
Molecular Formula |
C28H61BO4Sn |
Molecular Weight |
591.3 g/mol |
IUPAC Name |
[butoxy(dioctyl)stannyl] dibutyl borate |
InChI |
InChI=1S/C8H18BO3.2C8H17.C4H9O.Sn/c1-3-5-7-11-9(10)12-8-6-4-2;2*1-3-5-7-8-6-4-2;1-2-3-4-5;/h3-8H2,1-2H3;2*1,3-8H2,2H3;2-4H2,1H3;/q-1;;;-1;+2 |
InChI Key |
SCGSPWCCEUKRGT-UHFFFAOYSA-N |
Canonical SMILES |
B(OCCCC)(OCCCC)O[Sn](CCCCCCCC)(CCCCCCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(Thiophen-2-yl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14548383.png)

![2-[(4-Methylnaphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14548407.png)

![N-[2-(Dimethylamino)-2-oxoethyl]-N-methyl-3,5-dinitrobenzamide](/img/structure/B14548417.png)
![1,1'-[(2,5-Dimethyl-1,3-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14548421.png)
![(4E)-4-[(4-Nitrophenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14548433.png)
![5-[4-Acetamido-3-(diphenylamino)phenyl]-10-phenyl-5,10-dihydrophenazin-5-ium](/img/structure/B14548434.png)



